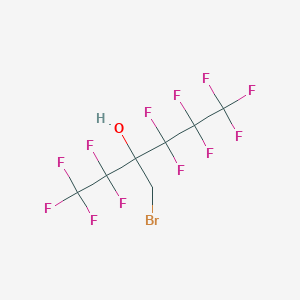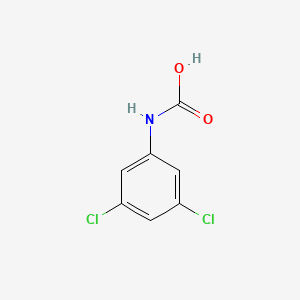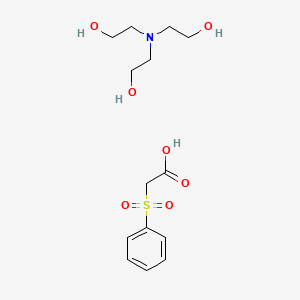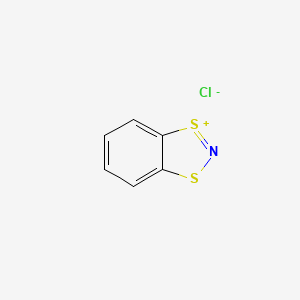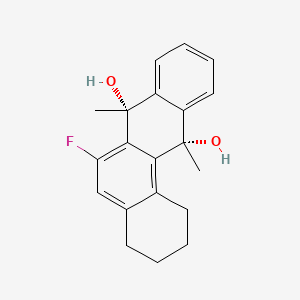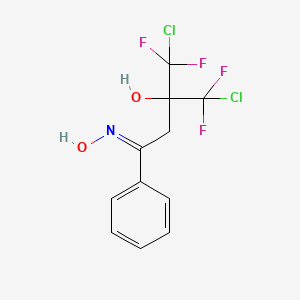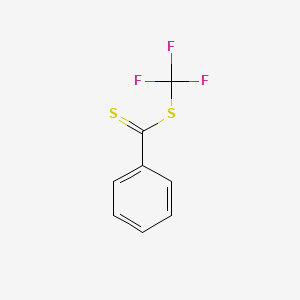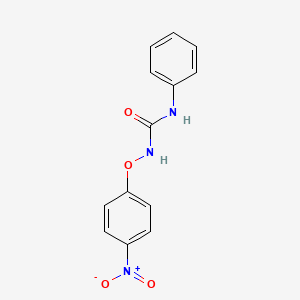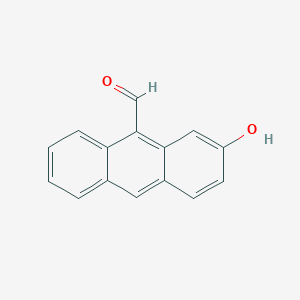
2-Hydroxyanthracene-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyanthracene-9-carbaldehyde is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the ninth position of the anthracene ring. This compound is known for its yellow solid appearance and solubility in common organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene-9-carbaldehyde can be synthesized through the Vilsmeier formylation of anthracene. This method involves the reaction of anthracene with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction typically occurs under controlled temperature conditions to ensure the selective formylation at the ninth position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier formylation remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-Hydroxyanthracene-9-carboxylic acid.
Reduction: 2-Hydroxyanthracene-9-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxyanthracene-9-carbaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyanthracene-9-carbaldehyde involves its ability to undergo nucleophilic addition reactions due to the presence of the aldehyde group. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Anthracene-9-carbaldehyde: Lacks the hydroxyl group at the second position, making it less reactive in certain substitution reactions.
2-Hydroxyanthracene: Lacks the aldehyde group, limiting its ability to participate in nucleophilic addition reactions.
9-Anthraldehyde oxime: A derivative formed by the reaction of anthracene-9-carbaldehyde with hydroxylamine, used in various synthetic applications.
Uniqueness: 2-Hydroxyanthracene-9-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
104662-20-6 |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-hydroxyanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-15-13-4-2-1-3-10(13)7-11-5-6-12(17)8-14(11)15/h1-9,17H |
Clé InChI |
VKOPNTSPZVJZHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
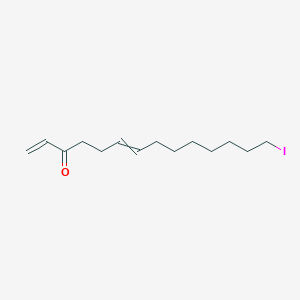
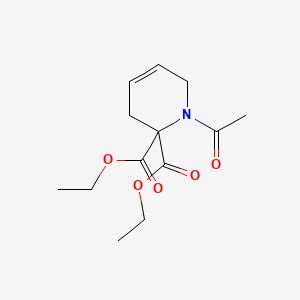
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
